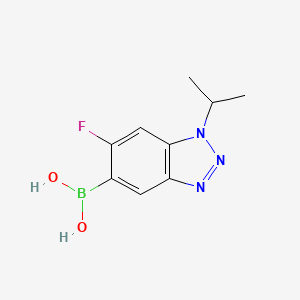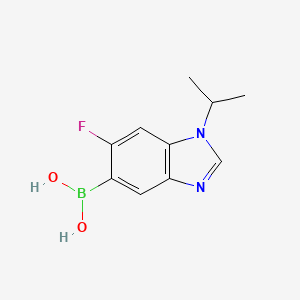![molecular formula C10H10BNO4S B7954761 [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid](/img/structure/B7954761.png)
[2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid: is a compound that combines a boronic acid group with a thiazole ring and a methoxyphenoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 3-methoxyphenol with a thiazole precursor under appropriate conditions to form the desired thiazole derivative. The boronic acid group can then be introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester, under conditions that promote the formation of the boronic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product. The choice of reagents and reaction conditions would be tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or other boron-containing compounds.
Reduction: The compound can participate in reduction reactions, particularly at the thiazole ring or the methoxyphenoxy group.
Substitution: The boronic acid group can be involved in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products:
Oxidation: Boronic esters or boroxines.
Reduction: Reduced thiazole derivatives or methoxyphenoxy derivatives.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules. The thiazole ring is a common motif in many bioactive compounds, and the boronic acid group can enhance the compound’s ability to interact with biological targets.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of new drugs. The boronic acid group can form reversible covalent bonds with biological molecules, making it useful in the development of enzyme inhibitors and other therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where the boronic acid group can provide unique properties, such as enhanced adhesion or reactivity.
Mecanismo De Acción
The mechanism of action of [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. The thiazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
Thiazole-4-boronic acid: A compound with a similar thiazole ring but different substitution pattern.
3-Methoxyphenylboronic acid: A compound with a similar methoxyphenoxy group but lacking the thiazole ring.
Uniqueness: [2-(3-Methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid is unique due to the combination of the boronic acid group, the thiazole ring, and the methoxyphenoxy group. This combination provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications in synthesis, biology, and materials science.
Propiedades
IUPAC Name |
[2-(3-methoxyphenoxy)-1,3-thiazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4S/c1-15-7-3-2-4-8(5-7)16-10-12-6-9(17-10)11(13)14/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFBNRRBYXRDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)OC2=CC=CC(=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
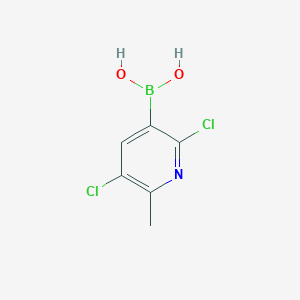
![[5-(Cyanomethyl)-2-fluorophenyl]boronic acid](/img/structure/B7954680.png)
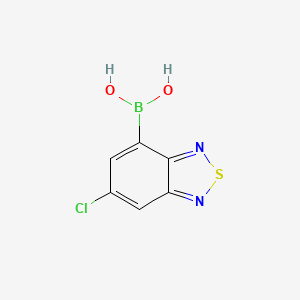
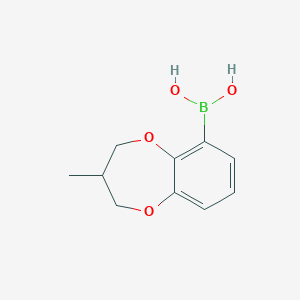
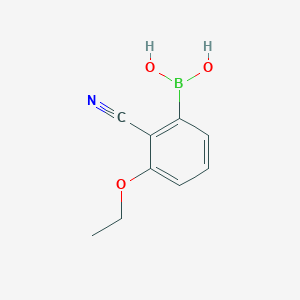
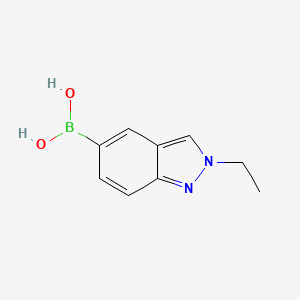
![[4-(2-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954710.png)
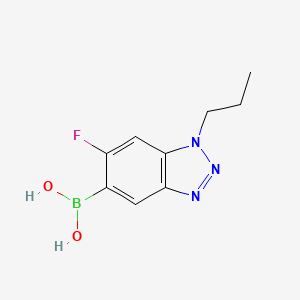
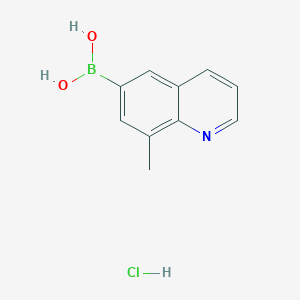
![(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B7954723.png)
![[3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7954727.png)
![[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid](/img/structure/B7954730.png)
